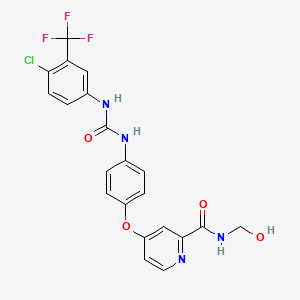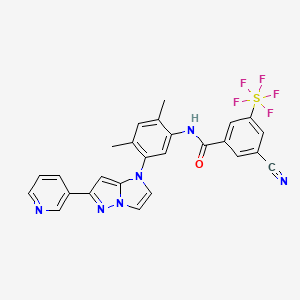
Bentazepam
Übersicht
Beschreibung
It possesses anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties . Bentazepam is primarily used for its anxiolytic effects and is administered orally.
Wissenschaftliche Forschungsanwendungen
Bentazepam hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Referenzverbindung in der analytischen Chemie zur Untersuchung von Benzodiazepin-Analoga verwendet.
Biologie: Untersucht wegen seiner Wirkungen auf das zentrale Nervensystem und seiner potenziellen neuroprotektiven Eigenschaften.
Medizin: Untersucht wegen seiner anxiolytischen, antikonvulsiven und muskelrelaxierenden Wirkungen.
Industrie: Wird in der pharmazeutischen Industrie zur Entwicklung neuer anxiolytischer Medikamente eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen, indem es die Aktivität von Gamma-Aminobuttersäure (GABA) verstärkt, einem wichtigen inhibitorischen Neurotransmitter im zentralen Nervensystem. Es wirkt als positiver allosterischer Modulator am GABA-A-Rezeptor und erhöht die Affinität von GABA zu seinem Rezeptor. Dies führt zu den sedativen, hypnotischen, anxiolytischen, antikonvulsiven und muskelrelaxierenden Eigenschaften von this compound .
Wirkmechanismus
Target of Action
Bentazepam, also known as Thiadipone, primarily targets the GABA (A) Receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system. This compound acts as a positive allosteric modulator and a ligand at the Benzodiazepine Binding Site of the GABA (A) Receptor .
Mode of Action
This compound enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA A receptor . This results in increased inhibitory effects in the central nervous system, leading to the sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties for which the drug is prescribed .
Biochemical Pathways
It is known that the drug’s action on the gaba (a) receptor leads to increased inhibitory neurotransmission in the central nervous system . This can affect various downstream effects, including decreased neuronal excitability and modulation of sleep and mood.
Pharmacokinetics
This compound is administered orally and is metabolized in the liver . Peak plasma rates are achieved in around 2.5 hours after oral administration . The elimination half-life of this compound is approximately 2-4 hours , and it is excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve increased inhibitory neurotransmission in the central nervous system. This leads to a range of effects, including sedation, reduced anxiety, prevention of seizures, and muscle relaxation . A severe benzodiazepine overdose with this compound may result in coma and respiratory failure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics . Additionally, individual factors such as age, liver function, and genetic factors can also influence the drug’s action . .
Safety and Hazards
Bentazepam may cause an allergic skin reaction and may cause long-lasting harmful effects to aquatic life . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment and chemical impermeable gloves should be worn when handling this compound .
Biochemische Analyse
Biochemical Properties
Bentazepam plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor . This interaction increases the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This compound also interacts with other central nervous system depressants, such as thalidomide and theophylline, which can enhance or decrease its therapeutic efficacy .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound enhances the inhibitory neurotransmission in the central nervous system, leading to reduced neuronal excitability and muscle relaxation . It also impacts gene expression by altering the transcription of genes involved in neurotransmitter synthesis and receptor regulation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the GABA-A receptor, increasing the receptor’s affinity for GABA and enhancing its inhibitory effects . This binding interaction leads to the opening of chloride channels, resulting in hyperpolarization of the neuronal membrane and reduced neuronal excitability. This compound also inhibits certain enzymes involved in neurotransmitter metabolism, further contributing to its anxiolytic and sedative effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. This compound has a relatively short elimination half-life of 2-4 hours, which means its effects diminish relatively quickly . Prolonged use of this compound can lead to tolerance, dependence, and potential withdrawal symptoms. Studies have shown that this compound can cause severe liver damage and hepatitis, although these effects are considered rare .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits anxiolytic and muscle relaxant effects without significant adverse effects . At high doses, this compound can cause central nervous system depression, leading to symptoms such as somnolence, asthenia, and respiratory failure . Toxic effects, including coma and severe liver damage, have been observed at very high doses .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes hepatic metabolism . The metabolic pathways involve various enzymes, including cytochrome P450 enzymes, which facilitate the breakdown of this compound into its metabolites. These metabolites are then excreted through the renal system. This compound’s metabolism can be influenced by other drugs that interact with the same metabolic pathways, potentially altering its therapeutic efficacy and toxicity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream after oral administration and reaches peak plasma concentrations within approximately 2.5 hours . This compound is then distributed throughout the body, including the central nervous system, where it exerts its effects. The transport and distribution of this compound can be influenced by factors such as protein binding and the presence of transporters that facilitate its movement across cell membranes .
Subcellular Localization
The subcellular localization of this compound is primarily within the central nervous system, where it interacts with GABA-A receptors on neuronal membranes . This compound’s activity and function are influenced by its localization within specific compartments or organelles. Post-translational modifications, such as phosphorylation, can also affect this compound’s targeting and activity within cells .
Vorbereitungsmethoden
Die Synthese von Bentazepam erfolgt in mehreren Schritten. Ein üblicher Syntheseweg beinhaltet die Reaktion von 2-Aminothiophenol mit Benzoylchlorid zur Bildung von 2-Benzoylaminothiophenol. Dieser Zwischenstoff wird dann mit Ethylchlorformiat cyclisiert, um die Thienodiazepin-Kernstruktur zu erzeugen . Industrielle Produktionsverfahren verwenden in der Regel ähnliche Synthesewege, die jedoch für die großtechnische Produktion optimiert sind, um hohe Ausbeuten und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Bentazepam unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können this compound in sein entsprechendes Thiol-Derivat umwandeln.
Substitution: Halogenierungs- und Alkylierungsreaktionen können verschiedene Substituenten am Benzolring einführen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Halogenierungsmittel wie Brom. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Vergleich Mit ähnlichen Verbindungen
Bentazepam ähnelt anderen Benzodiazepinen wie Diazepam, Lorazepam und Clonazepam. Es ist einzigartig aufgrund seiner Thienodiazepin-Struktur, die unterschiedliche pharmakokinetische Eigenschaften verleiht. So hat this compound eine kürzere Eliminationshalbwertszeit (2-4 Stunden) im Vergleich zu Diazepam (20-100 Stunden) . Andere ähnliche Verbindungen sind Clotiazepam und Etizolam, die ebenfalls zur Thienodiazepin-Klasse gehören .
Die einzigartige Struktur und das pharmakologische Profil von this compound machen es zu einer wertvollen Verbindung für klinische und Forschungszwecke.
Eigenschaften
IUPAC Name |
5-phenyl-1,3,6,7,8,9-hexahydro-[1]benzothiolo[2,3-e][1,4]diazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c20-14-10-18-16(11-6-2-1-3-7-11)15-12-8-4-5-9-13(12)21-17(15)19-14/h1-3,6-7H,4-5,8-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZFEOPQVZBNGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(=O)CN=C3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40897431 | |
| Record name | Bentazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40897431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085894 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
29462-18-8 | |
| Record name | Bentazepam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29462-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bentazepam [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029462188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bentazepam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14719 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bentazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40897431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENTAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66JKK43S1Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



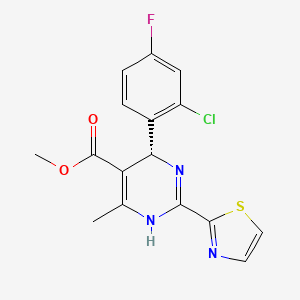

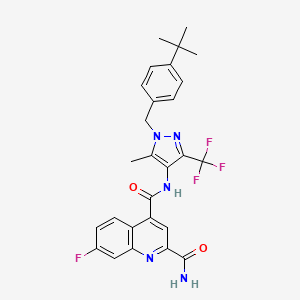
![N-[(4S)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide](/img/structure/B605942.png)

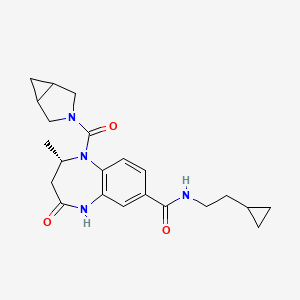
![2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;hydrochloride](/img/structure/B605946.png)
